[(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid
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Overview
Description
[(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a complex organic compound that features a pyrrolidine ring, an acetic acid moiety, and a benzyloxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multiple steps, starting from commercially available starting materials One common route involves the protection of an amino acid derivative with a benzyloxycarbonyl group, followed by cyclization to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
[(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications of other parts of the molecule.
Comparison with Similar Compounds
[(S)-3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid can be compared with other similar compounds, such as:
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: This compound is used as an intermediate in peptide synthesis and has similar protective groups.
Carbamate derivatives: These compounds also feature protective groups and are used in various synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-[(3S)-3-[ethyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-2-18(14-8-9-17(10-14)11-15(19)20)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,19,20)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTDHFGDJMMGHB-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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